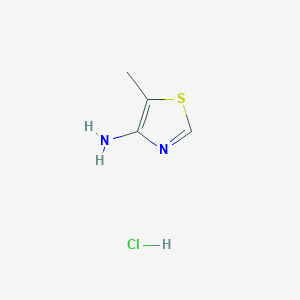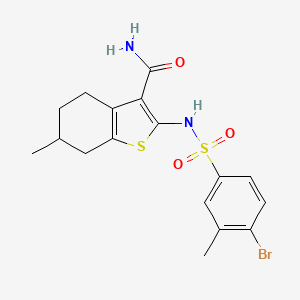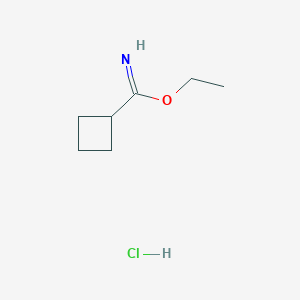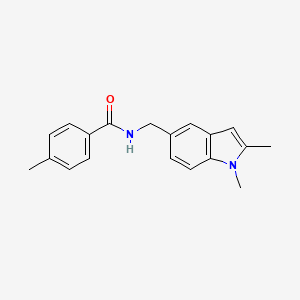![molecular formula C21H21NO2S B2931920 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide CAS No. 1203171-95-2](/img/structure/B2931920.png)
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxane ring, and a naphthalene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the oxane ring, and the final coupling with the naphthalene carboxamide group. Common synthetic routes may involve:
Formation of Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Formation of Oxane Ring: The oxane ring can be synthesized via cyclization reactions involving appropriate diols and epoxides under acidic or basic conditions.
Coupling with Naphthalene Carboxamide: The final step involves coupling the thiophene-oxane intermediate with naphthalene-2-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Catalysts: Palladium, platinum
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Halogenated thiophenes, organometallic derivatives
Scientific Research Applications
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: It can be utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and can be used in various coupling reactions.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene rings and exhibit pharmacological properties.
Oxane Derivatives: Compounds with oxane rings used in various synthetic and medicinal applications.
Naphthalene Carboxamides: Compounds with naphthalene carboxamide groups used in drug design and materials science.
Uniqueness
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide is unique due to its combination of thiophene, oxane, and naphthalene carboxamide moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in diverse chemical reactions and exhibit a wide range of applications in various fields .
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c23-20(18-8-7-16-4-1-2-5-17(16)14-18)22-15-21(9-11-24-12-10-21)19-6-3-13-25-19/h1-8,13-14H,9-12,15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXHBMVPHNNJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
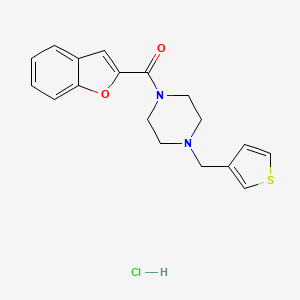

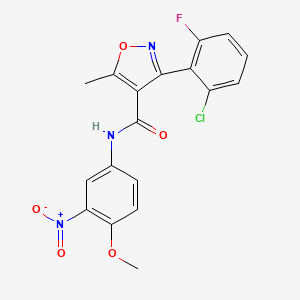
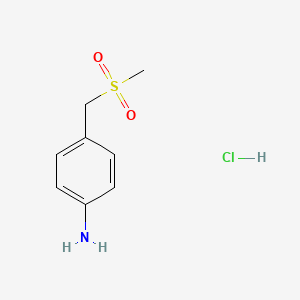
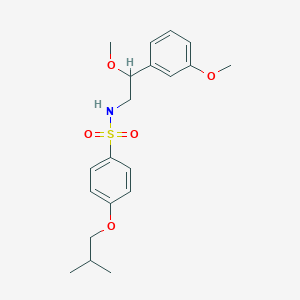
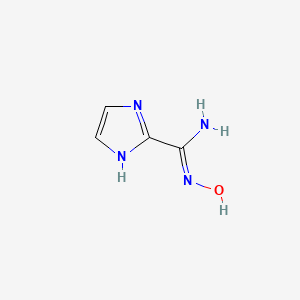
![N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide](/img/structure/B2931849.png)
![methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2931850.png)


